molecular formula C10H13NO2 B13270669 5-(3-Methylpyrrolidin-1-yl)furan-2-carbaldehyde

5-(3-Methylpyrrolidin-1-yl)furan-2-carbaldehyde

Cat. No.: B13270669
M. Wt: 179.22 g/mol
InChI Key: RAGAQTWZCLKCMW-UHFFFAOYSA-N
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Description

5-(3-Methylpyrrolidin-1-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is characterized by a furan ring substituted with a 3-methylpyrrolidin-1-yl group and an aldehyde functional group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-(3-Methylpyrrolidin-1-yl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 3-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of an organic solvent such as dichloromethane, ethyl acetate, or chloroform . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .

Chemical Reactions Analysis

5-(3-Methylpyrrolidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

5-(3-Methylpyrrolidin-1-yl)furan-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Methylpyrrolidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The furan ring and the pyrrolidine moiety contribute to its reactivity and binding affinity to biological targets. The compound may exert its effects through various pathways, including inhibition of microbial enzymes and modulation of cellular signaling pathways .

Comparison with Similar Compounds

5-(3-Methylpyrrolidin-1-yl)furan-2-carbaldehyde can be compared with other similar compounds such as:

    5-(Pyrrolidin-1-yl)furan-2-carbaldehyde: Lacks the methyl group on the pyrrolidine ring, which may affect its reactivity and biological activity.

    5-(3-Methylpyrrolidin-1-yl)thiophene-2-carbaldehyde: Contains a thiophene ring instead of a furan ring, which may influence its chemical properties and applications.

    5-(3-Methylpyrrolidin-1-yl)benzaldehyde:

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

5-(3-methylpyrrolidin-1-yl)furan-2-carbaldehyde

InChI

InChI=1S/C10H13NO2/c1-8-4-5-11(6-8)10-3-2-9(7-12)13-10/h2-3,7-8H,4-6H2,1H3

InChI Key

RAGAQTWZCLKCMW-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C1)C2=CC=C(O2)C=O

Origin of Product

United States

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